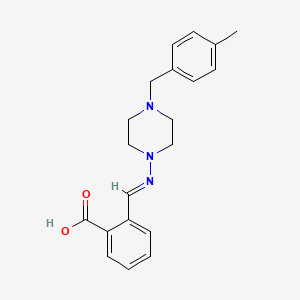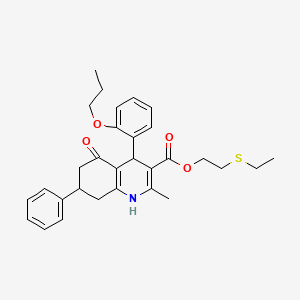
2-(((4-(4-Methylbenzyl)-1-piperazinyl)imino)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((4-(4-Methylbenzyl)-1-piperazinyl)imino)methyl)benzoic acid is a complex organic compound that features a benzoic acid core with a piperazine ring and a methylbenzyl group
準備方法
合成経路と反応条件
2-(((4-(4-メチルベンジル)-1-ピペラジニル)イミノ)メチル)安息香酸の合成は、通常、複数段階のプロセスを伴います。
ピペラジン誘導体の生成: 最初の段階では、4-メチルベンジルクロリドとピペラジンを反応させて、4-(4-メチルベンジル)-1-ピペラジンを生成します。
縮合反応: 次に、ピペラジン誘導体を酸性条件下で2-ホルミル安息香酸と反応させてイミン結合を形成し、2-(((4-(4-メチルベンジル)-1-ピペラジニル)イミノ)メチル)安息香酸を生成します。
工業的生産方法
この化合物の工業的生産には、収率と純度を最大化するように反応条件を最適化することが含まれる場合があります。これには、温度、pH、反応時間などの制御に加えて、再結晶またはクロマトグラフィーなどの精製技術を使用することが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にベンジル位で酸化反応を受ける可能性があり、安息香酸誘導体の生成につながります。
還元: 還元反応は、イミン基を標的にして、アミンに変換することができます。
置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化アルミニウムリチウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: ニトロ化には硝酸 (HNO3) や臭素化には臭素 (Br2) などの試薬が一般的に使用されます。
生成される主な生成物
酸化: 安息香酸誘導体。
還元: アミノ誘導体。
置換: ニトロまたはハロゲン化誘導体。
4. 科学研究への応用
2-(((4-(4-メチルベンジル)-1-ピペラジニル)イミノ)メチル)安息香酸は、科学研究でいくつかの用途があります。
医薬品化学: これは、特に生物学的標的との相互作用における、薬物設計におけるファーマコフォアとしての可能性について研究されています。
生物学研究: この化合物は、細胞経路への影響と治療薬としての可能性を理解するために、研究で使用されています。
工業的用途: これは、医薬品や農薬用のより複雑な分子の合成における中間体として使用される可能性があります。
科学的研究の応用
2-(((4-(4-Methylbenzyl)-1-piperazinyl)imino)methyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用機序
2-(((4-(4-メチルベンジル)-1-ピペラジニル)イミノ)メチル)安息香酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。イミン基は、タンパク質の求核部位と可逆的な共有結合を形成することができ、その機能を阻害する可能性があります。ピペラジン環は、化合物の結合親和性と特異性を高める可能性があります。
類似化合物との比較
類似化合物
4-(4-メチルベンジル)ピペラジン: 安息香酸部分を欠いているが、ピペラジンとメチルベンジル基を共有しています。
2-((4-(4-メチルベンジル)ピペラジン-1-イル)メチル)安息香酸: 構造は似ているが、ピペラジンと安息香酸の結合が異なります。
独自性
2-(((4-(4-メチルベンジル)-1-ピペラジニル)イミノ)メチル)安息香酸は、その特定のイミン結合により独自のものであり、そのアナログと比較して異なる化学反応性と潜在的な生物活性をもたらします。
特性
CAS番号 |
303102-26-3 |
|---|---|
分子式 |
C20H23N3O2 |
分子量 |
337.4 g/mol |
IUPAC名 |
2-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C20H23N3O2/c1-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)21-14-18-4-2-3-5-19(18)20(24)25/h2-9,14H,10-13,15H2,1H3,(H,24,25)/b21-14+ |
InChIキー |
NAZNHYNGBYEIET-KGENOOAVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC=C3C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-butyl-5-{[(3-chlorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11677981.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11677982.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11677987.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11677998.png)
![5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678002.png)
![(5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678005.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide](/img/structure/B11678008.png)

![2-[(E)-(diphenylhydrazinylidene)methyl]-1-benzothiophen-3-yl hexanoate](/img/structure/B11678028.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11678036.png)
![Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B11678038.png)
![3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate](/img/structure/B11678039.png)
![ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11678060.png)
